REACTION_CXSMILES
|
[F:1][C:2]([F:8])([F:7])[C:3]([OH:6])([CH3:5])[CH3:4].[H-].[Na+].[N+]([C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1)([O-])=O>CN(P(N(C)C)(N(C)C)=O)C.C(OCC)C>[F:1][C:2]([F:8])([F:7])[C:3]([CH3:5])([CH3:4])[O:6][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
FC(C(C)(C)O)(F)F
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
Stir the slurry for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stir the resulting purple slurry at ambient temperature for 16 h
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
wash with 5% aqueous HCl (30 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with diethyl ether (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
Combine the organic extracts and concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
Purify by chromatography on silica gel eluting with hexane/EtOAc (9:1 to 1:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(OC1=CC=C(C#N)C=C1)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |